11H-Benzo[a]fluoren-11-one

Catalog No.
S8054313
CAS No.
116232-62-3
M.F
C17H10O
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11H-Benzo[a]fluoren-11-one

CAS Number

116232-62-3

Product Name

11H-Benzo[a]fluoren-11-one

IUPAC Name

benzo[a]fluoren-11-one

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C17H10O/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10H

InChI Key

RNICURKFVSAHLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34

11H-Benzo[a]fluoren-11-one is an organic compound with the molecular formula C17H10OC_{17}H_{10}O and a molecular weight of approximately 230.26 g/mol. It is characterized by a fused polycyclic structure that includes a benzene ring and a carbonyl group, making it a member of the class of compounds known as polycyclic aromatic ketones. The compound is also referred to by several synonyms, including 11-benzo[a]fluorenone and 1,2-benzofluorenone .

The chemical structure of 11H-Benzo[a]fluoren-11-one features a planar arrangement, which contributes to its potential applications in various fields, including organic electronics and materials science. Its unique structure allows for interesting interactions with other molecules, making it a subject of significant research interest.

  • Polycyclic Aromatic Hydrocarbon (PAH)

    11H-Benzo[a]fluoren-11-one belongs to a class of chemicals called polycyclic aromatic hydrocarbons (PAHs). PAHs are organic compounds with fused aromatic rings. They are a major component of coal tar and are found in smoke from tobacco and grilled foods [Source: National Institute of Environmental Health Sciences (.gov)

  • Potential Research Areas

    Due to its PAH structure, 11H-Benzo[a]fluoren-11-one might be a relevant research subject in areas like:

    • PAH formation and environmental persistence Source: Environmental Science & Technology [Environmental Science & Technology Letters]
    • PAH interactions with biological systems Source: Chemical Research in Toxicology [Chemical Research in Toxicology]
Typical for carbonyl compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: The carbonyl can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or physical properties.

Research indicates that 11H-Benzo[a]fluoren-11-one exhibits notable biological activities. It has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs.

Additionally, some studies have suggested that compounds related to 11H-Benzo[a]fluoren-11-one may possess anti-cancer properties, although more research is needed to fully elucidate these effects and their mechanisms.

Several methods have been developed for synthesizing 11H-Benzo[a]fluoren-11-one:

  • Traditional Synthetic Routes: These often involve multi-step processes starting from simpler aromatic compounds through Friedel-Crafts acylation or similar reactions.
  • Cascade Reactions: Recent studies have reported novel synthetic routes that utilize cascade reactions involving ortho-phthalaldehyde, allowing for more efficient one-pot synthesis .
  • Photochemical Methods: Some protocols involve photochemical activation to facilitate the reaction pathways leading to the formation of the compound.

These methods highlight the versatility in synthesizing this compound and its derivatives.

11H-Benzo[a]fluoren-11-one has various applications across different fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Fluorescent Probes: The compound can serve as a fluorescent probe in biochemical assays due to its photophysical properties.
  • Material Science: It is utilized in the development of advanced materials with specific optical or electronic characteristics.

Interaction studies involving 11H-Benzo[a]fluoren-11-one have primarily focused on its binding affinities and inhibitory effects on various biological targets. Notably, its role as an inhibitor of cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other pharmaceuticals .

Additionally, studies on its interaction with DNA and proteins may provide insights into its mechanism of action in biological systems, particularly regarding any cytotoxic effects.

Several compounds share structural similarities with 11H-Benzo[a]fluoren-11-one. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
11H-Benzo[b]fluoren-11-one3074-03-10.97Exhibits different fluorescence properties
9H-Fluorene86-73-70.94Simpler structure; lacks carbonyl functionality
Phenanthrene85-01-80.94Three-ring system; no carbonyl group
Anthracene120-12-70.94Contains three fused benzene rings
Pyrene129-00-00.94Four-ring system; used in fluorescence applications

These comparisons illustrate the unique aspects of 11H-Benzo[a]fluoren-11-one, particularly its functional groups that influence its reactivity and biological activity compared to structurally similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

230.073164938 g/mol

Monoisotopic Mass

230.073164938 g/mol

Heavy Atom Count

18

UNII

GRF7RSX57L

Dates

Last modified: 11-23-2023

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